6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Description
Infrared Spectroscopy
The IR spectrum (KBr pellet) shows:
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.42 (s, 1H, imidazole H2)
- δ 7.85–7.78 (m, 4H, aromatic H)
- δ 7.65 (d, J = 4.4 Hz, 1H, thiazole H5)
- δ 13.10 (s, 1H, COOH)
¹³C NMR (100 MHz, DMSO-d₆):
UV-Vis Spectroscopy
In ethanol:
- λₘₐₓ = 268 nm (π→π* transition, conjugated system)
- Shoulder at 310 nm (n→π* transition, lone pairs on S/N)
Computational Molecular Modeling (DFT, ESP)
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show:
- HOMO (-6.12 eV) localized on the imidazole-thiazole core
- LUMO (-2.34 eV) distributed across the fluorophenyl ring
- Electrostatic potential (ESP) maps highlight nucleophilic regions at O atoms (carboxylic acid) and electrophilic zones at fluorinated C atoms
Table 2: DFT-calculated vs. experimental bond lengths
| Bond | Calculated (Å) | Experimental (Å) |
|---|---|---|
| C3–C4 | 1.39 | 1.38 |
| N1–C2 | 1.32 | 1.31 |
| S1–C5 | 1.71 | 1.72 |
Frontier orbital analysis confirms charge-transfer interactions dominate reactivity, with a band gap of 3.78 eV .
Tautomeric and Conformational Dynamics
Two tautomeric forms are computationally predicted:
- Carboxylic acid tautomer (ΔG = 0 kcal/mol): Stabilized by intramolecular H-bonding (O–H···N, 2.05 Å)
- Lactam tautomer (ΔG = +4.2 kcal/mol): Less favorable due to ring strain
Conformational analysis reveals:
- The fluorophenyl group adopts syn-periplanar (0°) or anti-clinal (120°) orientations relative to the thiazole S atom
- Energy barrier for rotation: 2.8 kcal/mol (DFT)
- Solvent-dependent dynamics: Polar solvents stabilize planar conformers (dielectric screening reduces dipole-dipole repulsion)
Figure 2: Tautomeric equilibrium and rotational energy profile [Illustration showing energy minima/maxima for rotational isomers]
Properties
IUPAC Name |
6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O2S/c13-8-3-1-2-7(4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKWNRLRMWOSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN3C(=CSC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192577 | |
| Record name | 6-(3-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-29-7 | |
| Record name | 6-(3-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Ethyl bromopyruvate and thiourea are commonly used to form ethyl-2-aminothiazole-4-carboxylate intermediates via condensation under reflux in ethanol (4 hours).
- 3-Fluorophenyl-substituted phenacyl bromides serve as electrophilic partners for cyclization with the aminothiazole intermediate to introduce the fluorophenyl group at the 6-position.
Cyclization to Imidazo[2,1-b]thiazole Core
Carboxylic Acid Formation
Alternative Synthetic Routes
- Some protocols start from substituted thioamides and α-bromoketones, followed by cyclization under microwave irradiation (e.g., 130°C in ethanol) to improve reaction efficiency and yield.
- Esterification or nucleophilic substitution reactions can be used to introduce or modify ester/carboxylate groups, with subsequent hydrolysis to yield the acid.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Condensation (thiazole ring) | Ethanol, reflux, 4 h | Thiourea + ethyl bromopyruvate |
| Cyclization | Ethanol, reflux | Aminothiazole + 3-fluorophenyl phenacyl bromide |
| Ester hydrolysis | LiOH·H2O, aqueous or mixed solvent, mild temp | Converts ester to carboxylic acid |
| Microwave-assisted cyclization | Microwave, 130°C, ethanol | Reduces reaction time, improves yield |
- Microwave-assisted synthesis can reduce reaction times from hours to under an hour and improve yields to 90–96%.
- Temperature control (110–130°C) and solvent polarity are critical for optimizing yield and purity.
Representative Synthetic Scheme (Summary)
- Condensation: Thiourea + ethyl bromopyruvate → ethyl-2-aminothiazole-4-carboxylate
- Cyclization: Intermediate + 3-fluorophenyl phenacyl bromide → ethyl 6-(3-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylate
- Hydrolysis: Ester → 6-(3-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid (using LiOH·H2O)
Comparative Data Table of Key Intermediates and Conditions
| Compound/Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Ethyl-2-aminothiazole-4-carboxylate | Thiourea + ethyl bromopyruvate, EtOH reflux 4 h | 75–85 | >90 | Intermediate for cyclization |
| Cyclization with 3-fluorophenyl phenacyl bromide | EtOH reflux, 6–8 h | 70–80 | >90 | Forms fused heterocycle |
| Ester hydrolysis to carboxylic acid | LiOH·H2O, aqueous, room temp to mild heat | 85–95 | >95 | Final acid product |
| Microwave-assisted cyclization (alternative) | Microwave, 130°C, ethanol, 45–60 min | 90–96 | >95 | Improved efficiency |
Research Findings and Notes
- The presence of the fluorine atom on the phenyl ring influences the electronic properties and may affect the reactivity during cyclization and hydrolysis steps.
- Use of lithium hydroxide for ester hydrolysis is preferred due to mildness and high selectivity, preserving the heterocyclic core.
- Microwave-assisted synthesis is a promising method for scale-up and industrial production due to reduced reaction times and improved yields.
- Purification is typically achieved by column chromatography using silica gel with ethyl acetate/hexane mixtures to ensure high purity (>95%).
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid can be inferred through comparisons with structurally related compounds. Key analogs and their characteristics are summarized below:
Table 1: Comparison of Structural Analogs
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -SO₂CH₃, -Br, -F): Enhance enzyme inhibition potency. For example, the 4-bromophenyl derivative 3d exhibited superior AR inhibition (IC₅₀: 0.87 µM) compared to non-halogenated analogs . The 4-methylsulfonyl group in compound 5 also demonstrated strong activity (IC₅₀: 1.4 µM) .
Role of the Carboxylic Acid Moiety :
- Carboxylic acid derivatives (e.g., 3-carboxylic acid) are critical for hydrogen bonding in enzyme active sites. For instance, acetylcholinesterase inhibitors derived from 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid analogs rely on this group for binding .
Heterocyclic Variations :
- Replacement of the phenyl ring with a thienyl group (e.g., ) reduces aromatic π-stacking interactions but may improve solubility due to decreased hydrophobicity.
Synthetic Utility :
- Ethyl ester derivatives (e.g., ) serve as intermediates for prodrug development or further functionalization via hydrolysis or coupling reactions .
Biological Activity
6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes an imidazole and thiazole ring system, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanism of action.
Structural Characteristics
The molecular formula of this compound is . The presence of a fluorine atom in the meta position of the phenyl ring significantly influences its electronic properties and biological interactions. The compound's structure can be represented as follows:
Anticancer Activity
Numerous studies have indicated that compounds containing imidazo[2,1-b][1,3]thiazole moieties exhibit significant anticancer activity. For instance:
- Cell Line Studies : A series of derivatives were synthesized and evaluated against FLT3-dependent human acute myeloid leukemia (AML) cell lines. One notable compound exhibited an IC50 value of 0.002 µM against the MV4-11 cell line, indicating potent cytotoxicity .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases such as FLT3. The structure-activity relationship (SAR) analysis revealed that modifications on the imidazole and thiazole rings can enhance potency against various cancer types .
Antimicrobial Activity
Compounds similar to this compound have also shown promising antimicrobial properties. For example:
- In Vitro Studies : Several derivatives were tested for their antibacterial and antifungal activities. Compounds demonstrated effectiveness against multiple strains of bacteria and fungi, suggesting potential for development as new antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazole-containing compounds has been documented in various studies:
- Inflammation Models : In animal models of inflammation, certain derivatives exhibited a reduction in inflammatory markers and symptoms. This effect is likely due to the modulation of cytokine production and inhibition of inflammatory pathways .
Case Studies and Research Findings
The following table summarizes key findings from research studies on the biological activity of this compound and related compounds.
Q & A
Basic: What are the most efficient synthetic routes for 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid?
Answer:
A solvent-free Friedel-Crafts acylation method using Eaton’s reagent (P₂O₅·MeSO₃H) is highly efficient for synthesizing fused imidazo[2,1-b]thiazole derivatives. This protocol achieves yields of 90–96% under mild conditions, starting from readily available substrates. Key steps include:
- Reaction monitoring via thin-layer chromatography (TLC) on silica gel with UV detection.
- Purification using column chromatography or recrystallization.
- Characterization via melting point analysis (electrothermal apparatus) and spectral methods (IR, NMR) .
Basic: How should researchers characterize the compound and its derivatives?
Answer:
Characterization involves a combination of analytical and spectral techniques:
- TLC : Monitor reaction progress using silica gel plates with UV detection.
- Melting Points : Determine via open capillary tubes on an electrothermal 9200 apparatus.
- Spectroscopy : Confirm structure using IR (functional groups), ¹H/¹³C NMR (proton/carbon environments), and mass spectrometry (molecular ion peaks).
- Elemental Analysis : Validate purity and stoichiometry .
Intermediate: What methodologies are used to evaluate antimicrobial and cytotoxic activities?
Answer:
- Antimicrobial Screening :
- Determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution assays.
- Compare results with standard drugs like ampicillin or fluconazole .
- Cytotoxicity Testing :
- Use the NCI’s 60-cell-line panel for primary screening at a single dose (10 µM).
- For active compounds, perform dose-response assays (five concentrations, 10-fold dilutions) to calculate log(10)GI₅₀ values. For example, derivatives like 3c showed potent activity against prostate cancer (PC-3, log(10)GI₅₀ < -8.00) .
Advanced: How can molecular docking and DFT calculations optimize target identification?
Answer:
- Molecular Docking :
- Use software like AutoDock Vina to model interactions between the compound and targets (e.g., acetylcholinesterase, bacterial enzymes).
- Validate docking poses with binding energy scores and residue-specific interactions (e.g., hydrogen bonds, hydrophobic contacts) .
- DFT Calculations :
- Optimize geometries at the B3LYP/6-31G(d,p) level to predict electronic properties (HOMO-LUMO gaps) and reactivity.
- Correlate computational data with experimental bioactivity to guide structural modifications .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
Key SAR insights include:
- Fluorophenyl Substitution : The 3-fluorophenyl group enhances metabolic stability and membrane permeability.
- Carboxylic Acid Moiety : Critical for hydrogen bonding with enzymatic targets (e.g., pantothenate synthetase in Mycobacterium tuberculosis).
- Heterocyclic Modifications : Introducing pyridinyl or benzofuran rings (e.g., 6-[2-(pyridinyloxy)] derivatives) improves antibacterial and anti-inflammatory activities .
Advanced: How should researchers address contradictory bioactivity data across studies?
Answer:
Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Standardized Protocols : Replicate assays under identical conditions (e.g., pH, temperature, cell line passages).
- Comparative Analysis : Cross-reference data from structurally similar compounds. For example, imidazo[2,1-b]thiazoles with 4-bromophenyl groups showed divergent cytotoxicity (e.g., PC-3 vs. other cell lines) , while 3-fluorophenyl analogs displayed consistent antimicrobial activity .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on logP and bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
